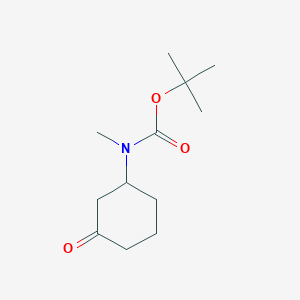

Tert-butyl methyl(3-oxocyclohexyl) carbamate

CAS No.:

Cat. No.: VC13515222

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO3 |

|---|---|

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | tert-butyl N-methyl-N-(3-oxocyclohexyl)carbamate |

| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-6-5-7-10(14)8-9/h9H,5-8H2,1-4H3 |

| Standard InChI Key | PLEPMTDRDKDDFD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)C1CCCC(=O)C1 |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCC(=O)C1 |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of tert-butyl methyl(3-oxocyclohexyl) carbamate is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol. Key structural features include:

-

Tert-butyl group: Provides steric bulk, enhancing stability against hydrolysis.

-

Carbamate functional group: Offers reactivity for nucleophilic substitutions or deprotections.

-

3-Oxocyclohexyl moiety: Introduces a ketone group, enabling further functionalization via reduction or condensation reactions .

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | CC(C)(C)OC(=O)NCC1CCCC(=O)C1 | |

| InChIKey | HSOQXTIUYUKOIY-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 153.5 ([M+H]+), 161.3 ([M+Na]+) |

The collision cross-section (CCS) values, predicted via computational methods, highlight its conformational flexibility in gas-phase analyses, which is relevant for mass spectrometry-based identification .

Synthetic Methodologies

General Synthesis Approach

The synthesis of tert-butyl carbamates typically involves the reaction of tert-butyl chloroformate with an amine under basic conditions. For tert-butyl methyl(3-oxocyclohexyl) carbamate, a plausible route includes:

-

Amination: Reaction of 3-oxocyclohexylmethylamine with methyl chloroformate to introduce the methyl carbamate group.

-

Boc Protection: Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Industrial-Scale Considerations

Patent WO2019158550A1 outlines methodologies for analogous carbamates used in anticoagulant synthesis (e.g., Edoxaban). Key insights include:

-

Solvent Systems: Acetonitrile is preferred for its polarity and miscibility with carbamate precursors .

-

Base Optimization: Triethylamine (4.6 equivalents) facilitates deprotonation but may lead to reaction mass solidification, necessitating temperature control (60°C) .

-

Yield Challenges: Industrial processes report ~85% yields due to side reactions, prompting alternative strategies like continuous flow reactors for improved efficiency .

Table 2: Reaction Conditions for Carbamate Synthesis

Biological Activity and Mechanistic Insights

While direct studies on this compound are lacking, structural analogs exhibit notable bioactivity:

-

Enzyme Inhibition: Carbamates inhibit acetylcholinesterase (AChE) via covalent modification of the catalytic serine residue, increasing synaptic acetylcholine levels .

-

Antioxidant Properties: Ketone-containing carbamates reduce oxidative stress in neuronal cells, potentially mitigating neurodegeneration .

Challenges and Future Directions

-

Synthetic Optimization: Addressing yield limitations through advanced reactors (e.g., microfluidic systems).

-

Biological Profiling: In vitro assays to evaluate kinase or protease inhibition potential.

-

Thermodynamic Studies: Characterizing stability under varying pH and temperature conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume